molecular formula C19H25NO2 B5709585 2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide CAS No. 6380-47-8

2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide

Cat. No.: B5709585
CAS No.: 6380-47-8
M. Wt: 299.4 g/mol
InChI Key: MTPURAZIFQOZHQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(tricyclo[3311~3,7~]dec-2-yl)acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide typically involves the following steps:

    Formation of the tricyclic core: The tricyclo[3.3.1.1~3,7~]decane structure is synthesized through a series of cyclization reactions.

    Attachment of the acetamide group: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agent.

    Methoxylation: The methoxy group is added to the phenyl ring through a methylation reaction, typically using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Adapalene: A naphthoic acid compound with a similar tricyclic structure, used in dermatology.

    o-Adamantylanisole: Another compound with a tricyclic core and methoxy group, used in organic synthesis.

Uniqueness

2-(4-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-22-17-4-2-12(3-5-17)11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPURAZIFQOZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980372
Record name N-(Adamantan-2-yl)-2-(4-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-47-8
Record name N-(Adamantan-2-yl)-2-(4-methoxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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